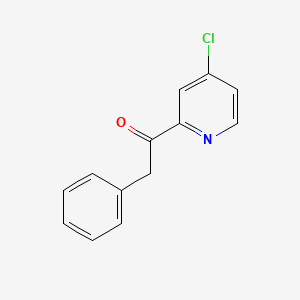![molecular formula C8H11ClN2 B15238572 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine hcl](/img/structure/B15238572.png)
6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride is a heterocyclic compound that features a pyrrole ring fused to a pyridine ring. This compound is known for its broad spectrum of pharmacological properties and is used in various scientific research fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with a pyridine derivative in the presence of a suitable catalyst. Industrial production methods may involve multi-step synthesis processes to ensure high yield and purity .
Chemical Reactions Analysis
6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research has shown its potential in developing new therapeutic agents for various diseases, including cancer and diabetes.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride can be compared with other similar compounds, such as:
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring fused to another heterocyclic ring and exhibit various biological activities.
Pyrrolopyridine derivatives: These compounds share a similar structure and are known for their pharmacological properties. The uniqueness of 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride lies in its specific substitution pattern and the resulting biological activities.
Properties
Molecular Formula |
C8H11ClN2 |
|---|---|
Molecular Weight |
170.64 g/mol |
IUPAC Name |
6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;hydrochloride |
InChI |
InChI=1S/C8H10N2.ClH/c1-6-2-7-3-9-4-8(7)5-10-6;/h2,5,9H,3-4H2,1H3;1H |
InChI Key |
UOTVFZBSRBZXEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CNC2)C=N1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 4-fluorobenzoate](/img/structure/B15238495.png)

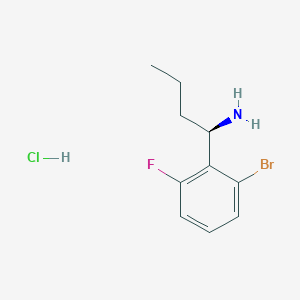
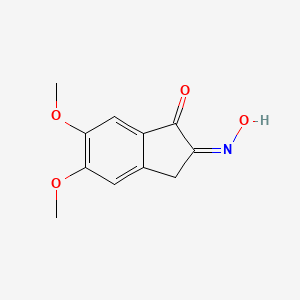


![4-(2-Phenylhydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B15238535.png)
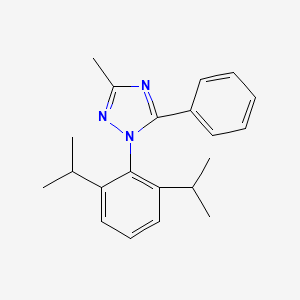
![5-Isopropyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B15238544.png)
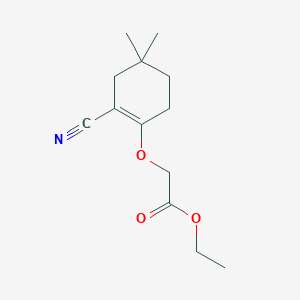
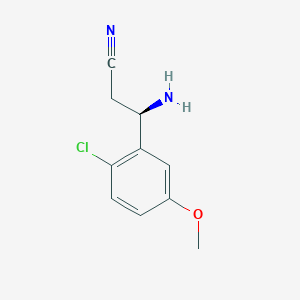
![8-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B15238598.png)
![4-Fluoro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15238599.png)
